molecular formula C12H16NO4P B14718037 Phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester CAS No. 18853-71-9

Phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester

Cat. No.: B14718037
CAS No.: 18853-71-9
M. Wt: 269.23 g/mol
InChI Key: FEOCBWLRXBLSRO-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester is a chemical compound that belongs to the class of phosphonic acid esters It features a benzoxazole ring attached to a phosphonic acid moiety through a methylene bridge, with two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then reacted with diethyl phosphite under suitable conditions to yield the desired ester. The reaction conditions often include the use of catalysts such as titanium tetraisopropoxide and solvents like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphonic acid esters with different substituents.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives and esters with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It can be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can interact with active sites of enzymes, inhibiting their activity. The phosphonic acid moiety can form strong interactions with metal ions and other functional groups, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (5-methyl-2-benzoxazolylmethyl)-, diethyl ester
  • Phosphonic acid, (2-benzoxazolylmethyl)-, dimethyl ester
  • Phosphonic acid, (2-benzothiazolylmethyl)-, diethyl ester

Uniqueness

Phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester is unique due to the presence of the benzoxazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications.

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NO4P/c1-3-15-18(14,16-4-2)9-12-13-10-7-5-6-8-11(10)17-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOCBWLRXBLSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC2=CC=CC=C2O1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438649
Record name Phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18853-71-9
Record name Phosphonic acid, (2-benzoxazolylmethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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